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molecular formula C8H8O2 B1620311 4-Methyl-1,3-benzodioxole CAS No. 20487-10-9

4-Methyl-1,3-benzodioxole

Cat. No. B1620311
M. Wt: 136.15 g/mol
InChI Key: INHYNOZJAVXMJL-UHFFFAOYSA-N
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Patent
US05760068

Procedure details

11.6 g Adogen 464 and 7 mL of dibromomethane were refluxed in 50 mL of H2O for 0.5 hours under argon. 3-Methylcatechol (8.89 g, 71.6 mmol) was added over 2 hours and the mixture refluxed for an additional 1 hour. Distillation of the product from the reaction mixture afforded the title compound as a yellow oil: HRMS m/e 136.0524 (calc'd for C8H8 O2, 136.0524).
Quantity
8.89 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2]Br.[CH3:4][C:5]1[CH:11]=[CH:10][CH:9]=[C:7]([OH:8])[C:6]=1[OH:12]>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].O>[CH3:4][C:5]1[C:6]2[O:12][CH2:2][O:8][C:7]=2[CH:9]=[CH:10][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
8.89 g
Type
reactant
Smiles
CC1=C(C(O)=CC=C1)O
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
BrCBr
Name
Quantity
11.6 g
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for an additional 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
Distillation of the product from the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC=2OCOC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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